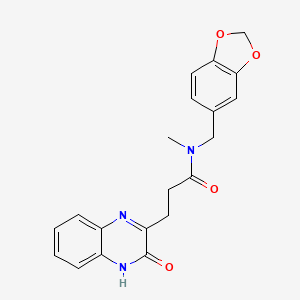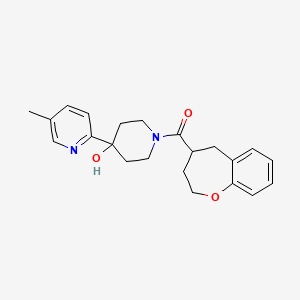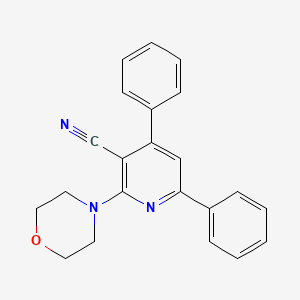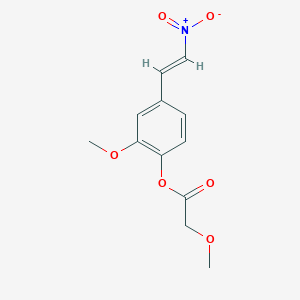
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and fluid homeostasis. BQ-123 has been widely studied for its potential therapeutic applications in various cardiovascular and renal diseases.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide is a selective antagonist of the ET-1 receptor subtype A (ETA). It binds to the ETA receptor and blocks the binding of ET-1, thereby inhibiting its vasoconstrictor and proliferative effects. This compound has no effect on the ET-1 receptor subtype B (ETB).
Biochemical and Physiological Effects:
This compound has been shown to improve endothelial function by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. It also attenuates inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. In animal models of hypertension, heart failure, and pulmonary hypertension, this compound has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary vascular remodeling.
実験室実験の利点と制限
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide in lab experiments is its high selectivity and potency for the ETA receptor. This allows for precise targeting of the ET-1 pathway without affecting other signaling pathways. However, one limitation is its short half-life, which requires frequent dosing or continuous infusion to maintain therapeutic levels.
将来の方向性
There are several potential future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide. One area of interest is its potential use in the treatment of diabetic nephropathy, a common complication of diabetes that leads to kidney damage and failure. This compound has been shown to reduce albuminuria and improve renal function in animal models of diabetic nephropathy.
Another potential application is in the treatment of sepsis, a life-threatening condition caused by systemic inflammation and organ dysfunction. This compound has been shown to attenuate inflammation and improve organ function in animal models of sepsis.
Finally, this compound may have potential applications in cancer therapy. ET-1 has been implicated in tumor growth, angiogenesis, and metastasis, and this compound has been shown to inhibit these processes in animal models of cancer.
In conclusion, this compound is a promising peptide antagonist of the ETA receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its high selectivity and potency make it a valuable tool for studying the ET-1 pathway in lab experiments, and its potential future directions in diabetic nephropathy, sepsis, and cancer therapy warrant further investigation.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases, including hypertension, heart failure, pulmonary hypertension, and diabetic nephropathy. It has been shown to improve endothelial function, reduce oxidative stress, and attenuate inflammation in animal models of these diseases.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23(11-13-6-8-17-18(10-13)27-12-26-17)19(24)9-7-16-20(25)22-15-5-3-2-4-14(15)21-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOFACFUVHGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)


![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)
